2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol
Overview
Description
2,5,8-Trioxatricyclo[42103,7]nonan-9-ol is a complex organic compound with the molecular formula C6H8O4 It is also known by its systematic name, 1,4:3,6-Dianhydro-α-D-glucopyranose This compound is characterized by its unique tricyclic structure, which includes three oxygen atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol typically involves the dehydration of glucose derivatives. One common method is the acid-catalyzed dehydration of β-D-glucofuranose. The reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial production to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying tricyclic structures.
Biology: Investigated for its potential role in carbohydrate metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biochemical pathways. Its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,4:3,6-Dianhydro-β-D-glucopyranose
- 1,4:3,6-Dianhydro-α-D-glucopyranose
- 1,4:3,6-Dianhydro-β-D-mannopyranose
Uniqueness
2,5,8-Trioxatricyclo[42103,7]nonan-9-ol is unique due to its specific tricyclic structure and the presence of three oxygen atoms This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTJGHCMZOLIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O1)C(C(O2)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018031 | |
Record name | 1,4:3,6-Dianhydro-α-d-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4451-30-3 | |
Record name | 1,4:3,6-Dianhydro-α-d-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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